Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate
Overview
Description
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family These compounds are known for their diverse biological activities and are often used in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . The process involves a sequential opening/closing cascade reaction, which is advantageous due to its simplicity and operational ease.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective and environmentally friendly, suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms.
1H-pyrazolo[4,3-c]pyridine: This compound also features a fused pyrazole and pyridine ring but with a different fusion pattern.
Uniqueness: Its ability to inhibit specific kinases sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURKKUMGBDLGQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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